

In silico docking studies of Methyl 4-benzenesulfonamidobenzoate with biological targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-benzenesulfonamidobenzoate*

Cat. No.: *B182461*

[Get Quote](#)

In Silico Docking Analysis of Methyl 4-benzenesulfonamidobenzoate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions of **Methyl 4-benzenesulfonamidobenzoate** with various biological targets, contextualized by published in silico docking studies of structurally related benzenesulfonamide derivatives. Due to the limited availability of direct experimental data for **Methyl 4-benzenesulfonamidobenzoate** in the public domain, this guide leverages data from analogous compounds to provide a predictive overview of its potential efficacy and binding characteristics.

Comparative Analysis of Docking Performance

The following table summarizes the in silico docking performance of various benzenesulfonamide derivatives against several key biological targets. This data, extracted from published research, serves as a benchmark for predicting the potential interactions of **Methyl 4-benzenesulfonamidobenzoate**.

Compound Name	Biological Target	Docking Score (kcal/mol)	Reference Compound
Methyl 4-benzenesulfonamidobenzoate	Carbonic Anhydrase II (hCA II)	Not available in cited literature	Acetazolamide
Tropomyosin receptor kinase A (TrkA)	Not available in cited literature	-	
Dihydrofolate Reductase (DHFR)	Not available in cited literature	Methotrexate	
Benzenesulfonamide derivative 9c	Carbonic Anhydrase I (hCA I)	-5.13	-
Benzenesulfonamide derivative 9h	Carbonic Anhydrase II (hCA II)	-5.32[1][2]	-
Benzenesulfonamide analogue AL107	Tropomyosin receptor kinase A (TrkA)	-11.26[3]	-
Benzenesulfonamide analogue AL106	Tropomyosin receptor kinase A (TrkA)	-10.93[3]	-
N-(phenylsulfonyl)hydrazine-1-carbothioamide 4a	MCF-7 Breast Carcinoma Cell Line Receptor (4PYP)	Qualitatively described as potent	-
N-(phenylsulfonyl)hydrazine-1-carbothioamide 4d	MCF-7 Breast Carcinoma Cell Line Receptor (4PYP)	Qualitatively described as potent	-
Pyridin-N-ethyl-N-methylbenzenesulfonamide 21	Dihydrofolate Reductase (DHFR)	Confirmed interaction[4]	-

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a generalized workflow for performing in silico molecular docking studies, based on methodologies cited in the reviewed literature.

1. Ligand and Receptor Preparation:

- **Ligand Preparation:** The three-dimensional structure of **Methyl 4-benzenesulfonamidobenzoate** and other compared ligands are constructed using molecular modeling software (e.g., MOE, ChemDraw). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
- **Receptor Preparation:** The 3D crystallographic structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 5LJT) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized to relax any steric clashes.

2. Docking Simulation:

- **Binding Site Identification:** The active site of the target protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket detection algorithms.
- **Molecular Docking:** A docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) is used to predict the binding conformation and affinity of the ligand within the receptor's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

3. Analysis of Results:

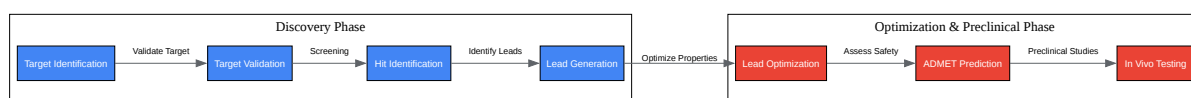
- **Docking Score:** The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. More negative scores generally indicate stronger binding.
- **Binding Mode Analysis:** The predicted binding pose of the ligand is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the protein's active site.

4. ADMET Prediction:

- In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are often predicted using online tools or specialized software to assess the drug-likeness of the compounds.^{[1][2][5]}

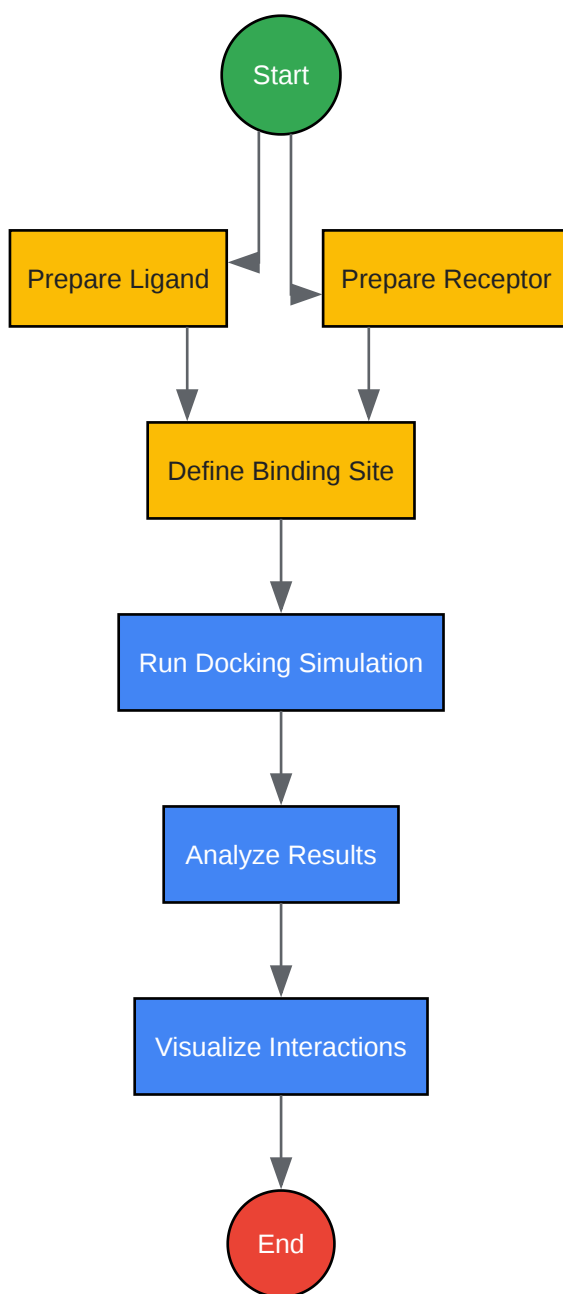
Visualizing the In Silico Workflow

The following diagrams illustrate the typical workflows and conceptual relationships in in silico drug discovery and molecular docking.



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for in silico drug discovery.



[Click to download full resolution via product page](#)

Figure 2: A typical workflow for a molecular docking experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- To cite this document: BenchChem. [In silico docking studies of Methyl 4-benzenesulfonamidobenzoate with biological targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182461#in-silico-docking-studies-of-methyl-4-benzenesulfonamidobenzoate-with-biological-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com